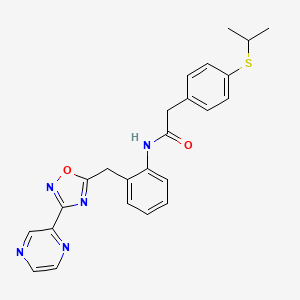

2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic molecule featuring functional groups such as thiol, pyrazine, oxadiazole, and acetamide

Métodos De Preparación

Synthetic routes and reaction conditions: This compound is typically synthesized through a multi-step organic synthesis involving the formation of key intermediates. Common steps include nucleophilic substitution, condensation reactions, and coupling reactions under controlled conditions.

Industrial production methods: Scaling up to industrial production requires optimizing reaction conditions for yield and purity. This involves using specific catalysts, controlling temperature and pH, and employing purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of reactions it undergoes:

Oxidation: This compound can undergo oxidation, particularly at the thiol group, forming disulfides.

Reduction: Reduction can occur at the oxadiazole ring, altering its electronic properties.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common reagents and conditions used in these reactions:

Oxidizing agents like hydrogen peroxide

Reducing agents such as lithium aluminum hydride

Substituting agents like halogens and nucleophiles (e.g., alkyl halides for alkylation)

Major products formed from these reactions:

Disulfide derivatives from oxidation

Reduced oxadiazole derivatives

Various substituted aromatic products

Aplicaciones Científicas De Investigación

Chemistry: This compound is studied for its electron-donating and -withdrawing properties, making it useful in the design of organic semiconductors and photovoltaics.

Biology: Its biological activity can be explored due to its structural similarity to compounds with known antimicrobial and anticancer properties.

Industry: This compound may serve as a precursor in the synthesis of more complex organic materials or as an additive in specialty chemicals.

Mecanismo De Acción

The compound likely interacts with biological targets through its aromatic rings and functional groups, which can form hydrogen bonds and hydrophobic interactions with proteins and enzymes. Specific pathways depend on its exact application, whether as an antimicrobial agent or a pharmaceutical active ingredient.

Comparación Con Compuestos Similares

2-(4-(methylthio)phenyl)-N-(2-(pyrazin-2-yl)phenyl)acetamide

2-(4-(ethylthio)phenyl)-N-(2-(pyrazin-2-yl)phenyl)acetamide

Comparison: The primary difference lies in the isopropylthio group, which may enhance the compound's lipophilicity and binding affinity in biological contexts compared to methylthio or ethylthio analogues. This uniqueness could confer higher activity or specificity in its applications.

Actividad Biológica

The compound 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide , identified by CAS number 2034605-23-5 , is a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N5O2S, with a molecular weight of approximately 445.54 g/mol . The structure includes functional groups such as thiol, pyrazine, oxadiazole, and acetamide, which contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential antiviral effects against β-coronaviruses, particularly through inhibition of specific kinases involved in viral replication pathways .

- Anti-inflammatory Properties : Similar compounds have shown significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes. The structure-activity relationship indicates that modifications to the phenyl ring can enhance inhibitory effects on inflammation .

- Anticancer Potential : The presence of the oxadiazole moiety is associated with anticancer activity in several derivatives. Compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation.

The proposed mechanism of action for This compound involves:

- Target Interaction : The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways.

- Inhibition of Kinases : Evidence suggests that it may inhibit kinases like CSNK2A2, which play crucial roles in cell cycle regulation and viral replication processes .

- Modulation of Inflammatory Pathways : By inhibiting cyclooxygenase enzymes, the compound may reduce the synthesis of pro-inflammatory mediators.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Cyclooxygenase inhibition | |

| Anticancer | Cell proliferation inhibition |

Case Study: Antiviral Activity Against SARS-CoV-2

A study demonstrated that derivatives similar to this compound exhibited antiviral activity against SARS-CoV-2 by targeting the CSNK2 kinase pathway. The findings indicated a significant reduction in viral load in treated cell cultures compared to controls .

Case Study: Anti-inflammatory Effects

In vivo studies on related compounds showed effective reduction in carrageenan-induced paw edema in rats. These results support the hypothesis that structural modifications can enhance the anti-inflammatory properties of compounds containing similar scaffolds .

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions:

- Preparation of Core Structures : Initial synthesis steps involve creating the pyrazine and oxadiazole frameworks.

- Linking Reactions : Subsequent nucleophilic substitutions are performed to link various components.

- Optimization for Yield and Purity : Reaction conditions such as temperature and solvent are optimized for maximum yield and purity.

Propiedades

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2S/c1-16(2)32-19-9-7-17(8-10-19)13-22(30)27-20-6-4-3-5-18(20)14-23-28-24(29-31-23)21-15-25-11-12-26-21/h3-12,15-16H,13-14H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPMMCRANOFCLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.